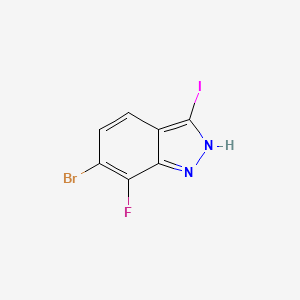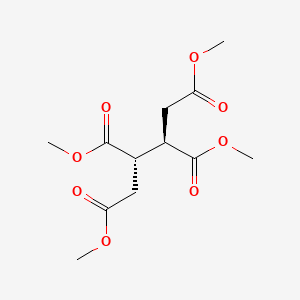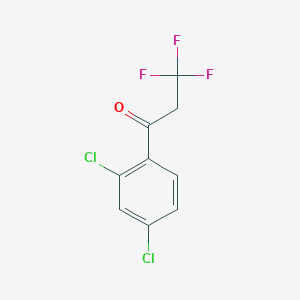
DL-Butane-1,2,3,4-tetracarboxylic acid tetramethylester; 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DL-Butane-1,2,3,4-tetracarboxylic acid tetramethylester is a chemical compound with the molecular formula C12H18O8. It is used for research purposes. The parent compound, 1,2,3,4-Butanetetracarboxylic acid (BTCA), is utilized as a cross-linking agent and as a building block for the synthesis of specialized polymers for the formulation of resins, polymers, coatings, and adhesives .
Synthesis Analysis
The synthesis of BTCA and its derivatives involves complex chemical reactions. BTCA can be used as a cross-linking agent to functionalize cotton fabric. BTCA-treated fabric shows improved anti-pilling, wrinkle resistance, and fire-retardant properties . It can also be used to fabricate flexible, free-standing nanocellulose membranes .Molecular Structure Analysis
The molecular structure of BTCA is represented by the linear formula: [-CH (CO2H)CH2CO2H]2 . The InChI Key for BTCA is GGAUUQHSCNMCAU-UHFFFAOYSA-N .Chemical Reactions Analysis
BTCA can react with cotton fabric to improve its properties . It can also react with nanocellulose to fabricate flexible, free-standing membranes . The reaction of BTCA with cellulose within cotton fabrics has been studied, and a novel kinetic model for this reaction has been proposed .Physical And Chemical Properties Analysis
BTCA is a white powder with a melting point of 195-197 °C (dec.) (lit.) . Its molecular weight is 234.16 g/mol .作用機序
Target of Action
The primary target of DL-Butane-1,2,3,4-tetracarboxylic acid tetramethylester (BTCA) is cellulose , a key component in cotton fabrics . BTCA acts as a cross-linking agent, forming bonds between cellulose chains .
Mode of Action
BTCA interacts with cellulose through a grafting (esterifying) reaction and a crosslinking reaction . The grafting reaction involves the diffusion of free BTCA into the pores of cellulose, while the crosslinking reaction depends on the thermal vibration of the cellulose chain grafted by BTCA . The rate of the whole reaction depends on the rate of the grafting reaction .
Biochemical Pathways
The biochemical pathway involved in the action of BTCA is the crosslinking of cellulose chains . This process improves the resilience of cotton fabrics, making them less prone to wrinkling . The crosslinking reaction is more sensitive to changes in curing temperature, especially when the temperature is higher than 150 °C .
Pharmacokinetics
The pharmacokinetics of BTCA involve its diffusion into the pores of cellulose during the grafting reaction . The Arrhenius activation energies of the grafting and crosslinking reactions are 86.3 kJ/mol and 102.8 kJ/mol, respectively . This indicates that higher temperatures are more conducive to increasing the rate of crosslinking reactions compared to grafting reactions .
Result of Action
The action of BTCA results in the formation of ester bonds between cellulose chains, imparting excellent wrinkle-resistance to cotton fabrics . BTCA-treated fabric shows improved anti-pilling, wrinkle resistance, and fire-retardant properties .
Action Environment
The action of BTCA is influenced by environmental factors such as temperature and the presence of a catalyst . The rate of the crosslinking reaction is more sensitive to changes in curing temperature . Moreover, the reaction is also affected by the catalyst SHP, which can react with BTCA anhydride to form BTCA-SHP compounds . These compounds have much higher reactivity compared to BTCA anhydrides, which are beneficial for the formation of ester bonds .
Safety and Hazards
特性
IUPAC Name |
tetramethyl (2R,3R)-butane-1,2,3,4-tetracarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O8/c1-17-9(13)5-7(11(15)19-3)8(12(16)20-4)6-10(14)18-2/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVASUALUCOYWST-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(CC(=O)OC)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H]([C@@H](CC(=O)OC)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Butane-1,2,3,4-tetracarboxylic acid tetramethylester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B6291224.png)


![(11bR)-N,N-bis[(1R)-1-(4-Methoxyphenyl)ethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6291243.png)
![8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B6291248.png)
![(R)-2-(t-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6291268.png)
![(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6291279.png)
![Methyl 2-(cyclohex-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]-propanoate, 97%](/img/structure/B6291283.png)
![Methyl 2-(cyclohex-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate, 97%](/img/structure/B6291287.png)




![tert-Butyl (7S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B6291341.png)